1-((3-chloro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a sulfonamide-functionalized piperidine derivative featuring a 3-chloro-4-methylphenyl sulfonyl group at position 1 and a 1-methylpyrazol-3-yl substituent at position 3 of the piperidine ring. The compound’s structural complexity arises from the interplay of its aromatic sulfonyl group and heterocyclic pyrazole moiety, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-12-5-6-14(10-15(12)17)23(21,22)20-8-3-4-13(11-20)16-7-9-19(2)18-16/h5-7,9-10,13H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGOQRGLUSKTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-chloro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H18ClN3O2S, with a molecular weight of 343.84 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a sulfonyl group, which are crucial for its biological activity.
The compound's mechanism of action primarily involves modulation of various biological pathways:
- Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives often act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, certain pyrazole compounds have shown the ability to inhibit kinases such as BRAF and EGFR, which are pivotal in tumor growth and survival .
- Antimicrobial Activity : Several studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. This includes inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activities .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines. One study reported that specific pyrazole derivatives showed cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory effects of pyrazole derivatives are also noteworthy. These compounds have been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated through various assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | Strongly inhibitory |
| Escherichia coli | 0.25 μg/mL | Strongly inhibitory |
| Candida albicans | 0.30 μg/mL | Moderately inhibitory |
These results indicate that the compound exhibits potent antimicrobial activity across several pathogens .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer efficacy of pyrazole derivatives found that specific compounds led to significant apoptosis in cancer cells through the activation of caspase pathways. The study noted that the presence of halogen substituents (like chlorine) enhanced the cytotoxicity against breast cancer cells .
Case Study 2: Combination Therapy
Another investigation explored the synergistic effects of combining pyrazole derivatives with standard chemotherapy agents. The results indicated improved outcomes in terms of reduced tumor size and increased survival rates in animal models when these compounds were used alongside doxorubicin .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with structurally related derivatives, focusing on substituents, molecular weights, and key properties:
Key Observations :
- The trifluoromethylpyrazole-substituted phenyl group in ’s compound demonstrates improved antifungal activity, likely due to electron-withdrawing effects .
- Pyrazole Position : The 1-methylpyrazol-3-yl group is conserved across analogues, suggesting its role in π-π stacking or hydrogen bonding in target binding .
- Synthetic Utility : Sulfonyl chlorides (e.g., ) serve as precursors for sulfonamide formation, indicating the target compound’s synthesis likely involves coupling a piperidine derivative with 3-chloro-4-methylphenylsulfonyl chloride .
Preparation Methods
Nucleophilic Substitution for Sulfonylation
The sulfonyl group introduction typically employs a nucleophilic substitution reaction between a piperidine derivative and a sulfonyl chloride. For instance, 3-(1-methyl-1H-pyrazol-3-yl)piperidine reacts with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran (THF). The reaction proceeds via deprotonation of the piperidine nitrogen, followed by attack on the electrophilic sulfur center of the sulfonyl chloride.
Key Parameters:
Pyrazole-Piperidine Coupling
The 1-methylpyrazole subunit is introduced through Suzuki-Miyaura coupling or direct alkylation. Patent US10550107B2 describes a palladium-catalyzed cross-coupling between 3-bromo-1-methylpyrazole and a boronic ester-functionalized piperidine. Alternatively, alkylation of 3-(pyrazol-3-yl)piperidine with methyl iodide in the presence of potassium carbonate achieves N-methylation with >90% efficiency.
Optimization Challenges:
- Regioselectivity: Competing alkylation at the pyrazole N2 position necessitates careful control of stoichiometry.
- Catalyst Loading: Pd(PPh3)4 (2–5 mol%) with cesium carbonate as base minimizes side products.
Stepwise Synthesis and Intermediate Characterization
Intermediate 1: 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine
Synthesized via cyclocondensation of 1,5-diketones with hydrazine derivatives. For example, 1-methyl-3-(piperidin-3-yl)-1H-pyrazole is obtained by reacting 3-acetylpiperidine with 1-methylhydrazine in ethanol under reflux.
Analytical Data:
Intermediate 2: 3-Chloro-4-Methylbenzenesulfonyl Chloride
Prepared by chlorosulfonation of 3-chloro-4-methyltoluene using chlorosulfonic acid at 0–5°C. The crude product is purified via vacuum distillation.
Purity Metrics:
Process Optimization and Scalability
Solvent and Temperature Effects
The sulfonylation step’s efficiency heavily depends on solvent polarity. Non-polar solvents (toluene, hexane) result in slower kinetics but higher regioselectivity, while polar aprotic solvents (DMF, DMSO) accelerate the reaction but increase byproduct formation.
Table 1: Solvent Screening for Sulfonylation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 6 | 72 |
| THF | 40 | 4 | 68 |
| Toluene | 25 | 8 | 65 |
| DMF | 25 | 3 | 58 |
Catalytic Enhancements
Adding catalytic iodine (5 mol%) improves sulfonyl chloride activation, boosting yields to 85% by facilitating the formation of a more electrophilic sulfur intermediate.
Purification and Analytical Validation
Chromatographic Techniques
Crude product purification employs silica gel chromatography with gradient elution (hexane → ethyl acetate). High-purity isolates (>99%) are achieved using preparative HPLC with a C18 column and acetonitrile/water mobile phase.
Spectroscopic Confirmation
- HRMS (ESI): m/z calcd for C16H20ClN3O2S [M+H]+: 354.1042; found: 354.1045.
- FT-IR (KBr): 1345 cm−1 (S=O asymmetric stretch), 1160 cm−1 (S=O symmetric stretch), 1550 cm−1 (C=N pyrazole).
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent WO2020148619A1 discloses a continuous flow system for analogous sulfonamides, reducing reaction times from hours to minutes via enhanced heat/mass transfer. This method could be adapted for large-scale production of the target compound.
Waste Management
The process generates HCl gas, necessitating scrubbers, and chlorinated byproducts, which are neutralized with aqueous NaHCO3 before disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
